molecular formula C9H17FN2 B11823633 (3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine

(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine

Katalognummer: B11823633
Molekulargewicht: 172.24 g/mol
InChI-Schlüssel: MVMMIILUFKFCNK-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine is a chiral compound featuring a fluorine atom and a pyrrolidine ring attached to a piperidine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine may involve multi-step enzyme catalysis, where enzymes are used to catalyze the formation of carbon-carbon bonds with high selectivity . This method is advantageous due to its efficiency and the ability to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the fluorine atom also enhances its stability and lipophilicity, making it a valuable compound in drug development .

Eigenschaften

Molekularformel

C9H17FN2

Molekulargewicht

172.24 g/mol

IUPAC-Name

(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9+/m1/s1

InChI-Schlüssel

MVMMIILUFKFCNK-BDAKNGLRSA-N

Isomerische SMILES

C1CCN(C1)[C@H]2CCNC[C@H]2F

Kanonische SMILES

C1CCN(C1)C2CCNCC2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.